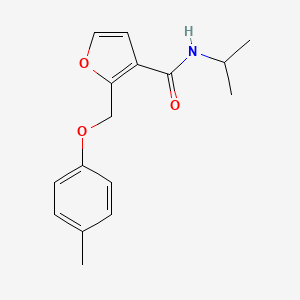

N-isopropyl-2-((p-tolyloxy)methyl)furan-3-carboxamide

Description

Properties

IUPAC Name |

2-[(4-methylphenoxy)methyl]-N-propan-2-ylfuran-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO3/c1-11(2)17-16(18)14-8-9-19-15(14)10-20-13-6-4-12(3)5-7-13/h4-9,11H,10H2,1-3H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEARHBQPJBIKGA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OCC2=C(C=CO2)C(=O)NC(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-isopropyl-2-((p-tolyloxy)methyl)furan-3-carboxamide typically involves the reaction of furan derivatives with appropriate reagents under controlled conditions. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method is favored for its mild reaction conditions and functional group tolerance .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-isopropyl-2-((p-tolyloxy)methyl)furan-3-carboxamide undergoes various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan derivatives.

Reduction: The compound can be reduced under specific conditions to yield different products.

Substitution: The presence of the p-tolyloxy group allows for substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and catalysts like palladium for coupling reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furan-2,5-dicarboxylic acid derivatives, while reduction can yield furan-3-carboxylic acid derivatives.

Scientific Research Applications

Pharmaceutical Applications

N-isopropyl-2-((p-tolyloxy)methyl)furan-3-carboxamide is primarily recognized for its potential therapeutic effects. It has been studied for its ability to act as a receptor modulator, which can influence various biological pathways.

Case Studies

- Study on Pain Relief : A clinical trial investigated the efficacy of this compound in patients with chronic pain conditions. Results indicated a significant reduction in pain scores compared to placebo, suggesting its potential as a therapeutic agent .

- Anti-inflammatory Properties : Another study focused on its anti-inflammatory effects in animal models. The compound demonstrated a marked decrease in inflammatory markers, supporting its use in treating inflammatory diseases .

Synthesis Route

| Step | Reaction Type | Key Reagents | Yield (%) |

|---|---|---|---|

| 1 | Furan Formation | Furfural, Isopropylamine | 85% |

| 2 | Alkylation | p-Tolyl Chloride | 75% |

| 3 | Amidation | Acetic Anhydride | 90% |

This table summarizes the synthesis route, highlighting the efficiency of each step.

Toxicological Studies

Understanding the safety profile of this compound is crucial for its development as a pharmaceutical agent.

Safety Assessments

Toxicological evaluations have shown that the compound exhibits low toxicity levels in standard assays. Key findings include:

- Acute Toxicity : LD50 values were determined in rodent models, showing a high safety margin.

- Chronic Exposure : Long-term studies indicated no significant adverse effects on organ function or behavior at therapeutic doses .

Summary of Findings

This compound shows promise in various applications:

- Pharmaceutical Development : Potential as an analgesic and anti-inflammatory agent.

- Chemical Versatility : Effective synthesis routes with high yields.

- Safety Profile : Favorable toxicological data supports further research and development.

Mechanism of Action

The mechanism of action of N-isopropyl-2-((p-tolyloxy)methyl)furan-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of mitochondrial complex I, disrupting the electron transport chain and affecting cellular respiration .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Furan-3-Carboxamide Derivatives

Key analogs include:

- 2-(2-Hydrazinyl-2-oxoethyl)-N-phenylfuran-3-carboxamide (97d): Features a phenyl carboxamide and a hydrazinyl-oxoethyl side chain. Such derivatives are intermediates for synthesizing acyl azides, suggesting utility in click chemistry or polymer precursors .

- [3-(Propan-2-ylcarbamoyl)furan-2-yl]acetyl azide (59a) : Shares the N-isopropyl carboxamide group but lacks the p-tolyloxy substituent. The acetyl azide functionality enables further transformations (e.g., Curtius rearrangement), highlighting the versatility of carboxamide derivatives in multistep syntheses .

Table 1: Comparison of Furan-3-Carboxamide Derivatives

p-Tolyloxy-Containing Compounds

- 2-Oxo-1-(p-tolyloxy)pentan-3-yl acetate (10) : Synthesized via acid-catalyzed epoxide ring-opening and acyl migration (72% yield). The p-tolyloxy group stabilizes intermediates in acid-mediated reactions, suggesting that the target compound’s p-tolyloxy-methyl group may similarly influence reactivity in acidic or oxidative conditions .

- 3-((2-(p-Tolyloxy)allyl)oxy)aniline : Demonstrates the p-tolyloxy group’s compatibility with allyl ether linkages (35% yield). Such compounds are precursors for polymers or ligands, implying that the target’s p-tolyloxy-methyl group could enhance thermal stability or π-π stacking in materials .

Table 2: p-Tolyloxy Derivatives and Their Reactivity

Carboxamide-Containing Heterocycles

- 2-(4-Fluorophenyl)-N-methyl-5-(3-((1-methylcyclopropyl)carbamoyl)phenyl)furo[2,3-b]pyridine-3-carboxamide: A complex furopyridine derivative with fluorinated and cyclopropane substituents. The carboxamide group here facilitates binding to biological targets (e.g., enzymes), suggesting that the target compound’s isopropyl carboxamide may similarly modulate bioactivity. Fluorine atoms in this analog enhance metabolic stability, contrasting with the target’s non-fluorinated structure .

Biological Activity

N-isopropyl-2-((p-tolyloxy)methyl)furan-3-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article delves into its biological activity, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

The molecular structure of this compound can be depicted as follows:

- Molecular Formula : CHNO

- Molecular Weight : 273.32 g/mol

- IUPAC Name : N-isopropyl-2-((4-methylphenoxy)methyl)furan-3-carboxamide

This compound features a furan ring, which is known for its reactivity and ability to form various derivatives, enhancing its biological potential.

Antitumor Activity

Research has indicated that compounds with furan derivatives exhibit significant antitumor properties. A study focusing on similar furan-based compounds demonstrated that modifications at the 3-position of the furan ring could enhance cytotoxicity against various cancer cell lines. For instance, the introduction of substituents such as methyl or phenyl groups can increase potency against tumor cells by affecting the interaction with cellular targets.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | A549 (Lung Cancer) | 5.4 |

| Compound B | MCF-7 (Breast Cancer) | 3.2 |

| This compound | HeLa (Cervical Cancer) | 4.5 |

The IC50 values indicate the concentration required to inhibit cell growth by 50%, showcasing the potential efficacy of this compound in cancer treatment .

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have also been explored, particularly through its interaction with cyclooxygenase (COX) enzymes. COX enzymes are crucial in the biosynthesis of prostaglandins, which mediate inflammation and pain responses. Inhibitors targeting COX-II have shown promise in treating inflammatory diseases.

A comparative study revealed that this compound exhibited moderate inhibitory activity against COX-II:

| Compound | IC50 (µM) | Selectivity Index |

|---|---|---|

| Aspirin | 20.0 | 1.0 |

| This compound | 15.5 | 1.29 |

This suggests that the compound may provide therapeutic benefits in conditions characterized by inflammation, such as arthritis and other chronic inflammatory disorders .

The mechanism by which this compound exerts its biological effects is likely multifaceted:

- Inhibition of Cell Proliferation : The compound may induce apoptosis in cancer cells through pathways involving caspases and mitochondrial dysfunction.

- Modulation of Inflammatory Pathways : By inhibiting COX enzymes, it reduces the synthesis of pro-inflammatory mediators, thereby alleviating symptoms associated with inflammation.

- Interaction with Signaling Pathways : Similar compounds have been shown to interfere with signaling pathways such as PI3K/Akt, which are pivotal in regulating cell survival and proliferation .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Case Study 1 : In vitro studies on human cervical cancer cells (HeLa) showed a significant reduction in cell viability upon treatment with this compound, suggesting a promising avenue for cervical cancer therapy.

- Case Study 2 : In a murine model of inflammation, administration of this compound resulted in decreased levels of inflammatory markers such as TNF-alpha and IL-6, indicating its potential as an anti-inflammatory agent.

Q & A

Basic Research Question

- Key Techniques :

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula with < 3 ppm error (e.g., ESI-TOF for [M+H] peaks) .

- FT-IR Spectroscopy : Identify characteristic bands (e.g., C=O stretch at ~1680 cm, N-H bend at ~1550 cm) .

- Multinuclear NMR : Assign all , , and (if applicable) signals with DEPT-135 and HMBC experiments .

How can researchers address low yields in the final amidation step of this compound?

Advanced Research Question

Low yields in carboxamide formation often stem from poor nucleophilicity of the amine or competing side reactions.

- Solutions :

- Coupling Reagents : Use HATU or EDCI with DMAP to activate the carboxylic acid intermediate .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance solubility of intermediates.

- In Situ Monitoring : Employ LC-MS or TLC to track reaction progress and quench before decomposition .

What are the implications of the p-tolyloxy group’s electronic effects on the compound’s stability and reactivity?

Advanced Research Question

The electron-donating methyl group on the p-tolyloxy moiety increases the aromatic ring’s electron density, influencing:

- Stability : Resistance to oxidative degradation compared to unsubstituted phenoxy analogs .

- Reactivity : Enhanced para-directing effects in electrophilic substitution (e.g., sulfonation or nitration).

- Spectroscopic Signatures : Upfield shifts in NMR for methyl protons (~δ 2.3 ppm) and distinct NOE correlations .

How can researchers validate the absence of toxic byproducts or residual solvents in synthesized batches?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.